molecular formula C19H22N2O4S B13666001 Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate

Cat. No.: B13666001
M. Wt: 374.5 g/mol
InChI Key: ISWIETXTRUMTHI-UHFFFAOYSA-N
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Description

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate is a thiazole-based ester featuring a carbobenzyloxy (Cbz)-protected 3-piperidyl group at the 2-position of the thiazole ring. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry, particularly in drug discovery and development. The Cbz group enhances solubility and stability, while the piperidyl moiety introduces steric and electronic effects that influence molecular interactions.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 2-(1-phenylmethoxycarbonylpiperidin-3-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-2-24-18(22)16-13-26-17(20-16)15-9-6-10-21(11-15)19(23)25-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3

InChI Key

ISWIETXTRUMTHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2-aminothiazole-4-carboxylate Core

The starting point for the synthesis is often ethyl 2-aminothiazole-4-carboxylate, which can be prepared by the cyclization of ethyl bromopyruvate with thiourea in ethanol under reflux conditions:

  • Procedure:

    • Reflux ethyl bromopyruvate (2 mol) with thiourea (3 mol) in ethanol (99.9%) for 24 hours.
    • Monitor the reaction progress by thin-layer chromatography (TLC).
    • After completion, cool the reaction mixture, concentrate it, and pour into ice-cold water.
    • Basify to pH 10 with 2 M NaOH to precipitate the product.
    • Recrystallize from ethanol to obtain ethyl 2-aminothiazole-4-carboxylate in ~70% yield.
  • Characterization:

    • Melting point: 175–177 °C
    • IR: 1690 cm⁻¹ (C=O ester), 3300–3150 cm⁻¹ (N–H amine)
    • ^1H NMR (CDCl₃): δ 4.34 (quartet, 2H, CH₂), 1.38 (triplet, 3H, CH₃), 7.41 (singlet, 1H, thiazole proton), 5.85 (singlet, 2H, NH₂)

This intermediate provides the thiazole ring with an ethyl ester and amino functionality for further substitution.

Coupling Strategy to Form Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate

A plausible synthetic route involves:

  • Step 1: Activation of the thiazole carboxylate at position 2

    • Conversion of ethyl 2-aminothiazole-4-carboxylate to an activated intermediate such as ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate.
    • This can be achieved by sulfonation or chlorosulfonylation using reagents like chlorosulfonyl chloride under controlled low temperature (-20 °C) in solvents such as acetonitrile and HCl.
  • Step 2: Nucleophilic substitution with 1-Cbz-3-piperidyl amine

    • The 1-Cbz-3-piperidyl amine is added to the activated thiazole intermediate in the presence of a base such as pyridine at 0 °C to room temperature.
    • The reaction proceeds via nucleophilic attack on the sulfonyl chloride or activated carboxylate to form the desired amide or sulfonamide linkage.
    • Reaction progress is monitored by TLC and LC-MS.
  • Step 3: Work-up and purification

    • The reaction mixture is quenched with aqueous acid (e.g., 2N HCl).
    • The product is isolated either by precipitation or extraction followed by crystallization or chromatographic purification.

This method is analogous to the synthesis of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives reported in literature, adapted for the 1-Cbz-3-piperidyl substituent.

Alternative Synthetic Approaches

  • Enamine Method for Piperidyl Derivatives:

    • β-Keto esters derived from N-Cbz-protected piperidine carboxylic acids can be converted into β-enamino diketones using N,N-dimethylformamide dimethyl acetal.
    • These intermediates can be cyclized or reacted with thiazole precursors to form the desired thiazole-piperidyl conjugates.
    • This method allows regioselective synthesis and stereochemical control.
  • Reductive Amination and Carbamate Formation:

    • Starting from 3-piperidone derivatives, reductive amination with benzyl chloroformate (Cbz-Cl) can yield the 1-Cbz-3-piperidyl amine.
    • This amine can then be coupled with ethyl 2-thiazolecarboxylate derivatives via amide bond formation using coupling agents like EDC·HCl or DCC.

Data Table Summarizing Preparation Steps

Step No. Reaction Component Reagents/Conditions Yield (%) Notes
1 Ethyl 2-aminothiazole-4-carboxylate Ethyl bromopyruvate + Thiourea, EtOH reflux 24 h ~70 Recrystallization from ethanol
2 Activation of thiazole carboxylate Chlorosulfonyl chloride, HCl/Acetonitrile, -20 °C 85 Formation of ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate
3 Coupling with 1-Cbz-3-piperidyl amine Pyridine, DCM, 0 °C to RT, 6 h Variable Monitored by TLC/LCMS, work-up by acid quench
4 Purification Filtration, washing, crystallization - Solid product isolation or extraction

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Group Variations

The 2-position substituent on the thiazole ring dictates the compound’s physicochemical and biological behavior. Key analogues include:

Compound Name Substituent at 2-Position Key Features
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate 2-Nitrobenzylidene hydrazinyl Extended conjugation, small HOMO-LUMO gap (4.12 eV) due to –NO₂
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate 4-Chlorophenylamino Induces Oct3/4 expression (EC₅₀ = 0.45 μM)
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate 4-Hydroxyphenyl Precursor for AChE/BuChE inhibitors
Ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate 1-Phenylethylidene hydrazinyl Antioxidant activity (%FRSA = 74.50 ± 0.37)

Key Observations :

  • Electron-withdrawing groups (e.g., –NO₂) reduce the HOMO-LUMO gap, enhancing charge transfer properties .
  • Hydrophobic substituents (e.g., chlorophenyl) improve membrane permeability, critical for biological activity .

Electronic and Computational Insights

  • HOMO-LUMO Gaps: The –NO₂ substituent in reduces the gap to 4.12 eV, enhancing reactivity. Piperidyl groups, being electron-donating, may widen this gap, reducing charge transfer but improving stability.
  • Molecular Docking : Chlorophenyl and hydroxyphenyl derivatives show strong binding to AChE (π-π stacking) and β-catenin (hydrogen bonding) . The bulkier Cbz-piperidyl group may favor interactions with deeper hydrophobic pockets.

Biological Activity

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a carboxylate group, and a piperidine moiety with a carbobenzyloxy (Cbz) protecting group. Its molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S with a molecular weight of approximately 366.45 g/mol. The presence of the Cbz group enhances the compound's lipophilicity, which is crucial for its biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and subsequent modifications to introduce the piperidine and carboxylate functionalities. This multi-step process allows for the optimization of yield and purity, which are critical for evaluating biological activity.

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been identified as promising candidates against various bacterial strains. Studies have shown that certain thiazole compounds demonstrate significant antibacterial properties, making them potential leads for antibiotic development .
  • Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds containing similar thiazole structures have shown effectiveness in inhibiting tumor growth in vitro and in vivo models .
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes has been investigated. For example, studies suggest that thiazole derivatives can inhibit key enzymes involved in cancer progression, such as RET kinase, which is crucial for targeted cancer therapies .

Case Studies

Several studies have explored the biological activities of this compound and its analogs:

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of various thiazole derivatives against clinical isolates. Compounds showed zone of inhibition values ranging from 9 to 20 mm against tested bacteria, indicating moderate to high efficacy .
  • Cytotoxicity Testing : In vitro assays conducted on cancer cell lines demonstrated that specific analogs exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity compared to standard chemotherapeutics like 5-fluorouracil .
  • Mechanistic Studies : Research on the interactions between this compound and biological targets revealed insights into its mechanism of action. These studies utilized high-throughput screening methods to identify its effects on gene expression related to pluripotency in stem cells .

Comparative Analysis

To further illustrate the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
This compoundC₁₉H₂₂N₂O₄SEnhanced lipophilicity due to Cbz group
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylateC₁₁H₁₆N₂O₂SLacks Cbz protection; simpler structure
Ethyl 2-(aminomethyl)thiazole-4-carboxylateC₇H₁₀N₂O₂SContains an amino group; different bioactivity

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